NaV1.7 Antagonism vs. Tubulin-Targeted Analogs
CAS 392246-21-8 exhibits measurable antagonist activity at the human NaV1.7 voltage-gated sodium channel, a profile not reported for the more extensively studied N,N-dimethylaminophenyl-substituted benzimidazole acrylonitriles that act as tubulin polymerization inhibitors. The target compound displays an IC50 of 240 nM against the partially inactivated state of human NaV1.7 expressed in HEK293 cells measured by PatchXpress automated patch clamp, and an IC50 of 800 nM by manual whole-cell patch clamp under the same partially inactivated conditions [1]. Against the non-inactivated (resting) state, potency decreases to IC50 = 3.00 μM, demonstrating state-dependent antagonism [1]. In contrast, the benchmark antiproliferative benzimidazole acrylonitriles 30 and 41 described by Perin et al. (2021) exhibit IC50 values of 0.2–0.6 μM across eight cancer cell lines via tubulin polymerization inhibition, with no reported NaV channel activity [2]. This divergence in primary pharmacological target—ion channel vs. cytoskeletal protein—represents a fundamental differentiation in mechanism-of-action space.
| Evidence Dimension | Primary pharmacological target and in vitro potency |
|---|---|
| Target Compound Data | NaV1.7 antagonist: IC50 = 240 nM (partially inactivated, PatchXpress); IC50 = 800 nM (partially inactivated, manual); IC50 = 3.00 μM (non-inactivated, manual) |
| Comparator Or Baseline | Benzimidazole acrylonitriles 30 and 41 (Perin 2021): Antiproliferative IC50 = 0.2–0.6 μM across 8 cancer cell lines; tubulin polymerization inhibition confirmed; no NaV1.7 data reported |
| Quantified Difference | Target engages NaV1.7 ion channel (240 nM–3.00 μM); comparators engage tubulin (0.2–0.6 μM). Different primary protein targets preclude direct potency comparison; the key differentiation is target class divergence. |
| Conditions | Target: human NaV1.7 expressed in HEK293 cells, PatchXpress and manual whole-cell patch clamp. Comparators: 8 human cancer cell lines + 1 non-cancerous reference, 72 h MTT assay. |
Why This Matters
For procurement decisions in ion channel-focused drug discovery programs (e.g., pain, epilepsy), CAS 392246-21-8 provides a benzimidazole-acrylonitrile scaffold with documented NaV1.7 engagement that is not achievable with tubulin-targeted analogs from the same chemical class.
- [1] BindingDB Entry BDBM50379389 / CHEMBL2010816. Affinity data: IC50 = 240 nM (partially inactivated NaV1.7, PatchXpress), IC50 = 800 nM (partially inactivated, manual), IC50 = 3.00E+3 nM (non-inactivated, manual). View Source
- [2] Perin N, Hok L, Beč A, et al. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors. Eur J Med Chem. 2021;211:113003. IC50 0.2–0.6 μM for compounds 30 and 41. View Source
